Fgfr2/3-IN-1

FGFR isoform selectivity hyperphosphatemia kinase inhibitor off-target

FGFR2/3-IN-1 (also referred to as compound is a potent and selective inhibitor of fibroblast growth factor receptors 2 and 3 (FGFR2/3), with a reported profile that includes activity against both the wild-type kinases and clinically relevant gatekeeper mutants. Unlike first-generation pan-FGFR inhibitors, it is designed to spare FGFR1 and FGFR4, a feature hypothesized to mitigate treatment-related hyperphosphatemia.

Molecular Formula C23H25N7O3
Molecular Weight 450.5 g/mol
Cat. No. B12392539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr2/3-IN-1
Molecular FormulaC23H25N7O3
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CC(=CN=C4)C(=O)NC)N=C2OC5CCOC5
InChIInChI=1S/C23H25N7O3/c1-14(2)29-11-17(9-26-29)20-12-30-21(28-23(20)33-18-4-5-32-13-18)19(10-27-30)15-6-16(8-25-7-15)22(31)24-3/h6-12,14,18H,4-5,13H2,1-3H3,(H,24,31)/t18-/m0/s1/i3D3
InChIKeyXKKGIGFZDVPVNO-NGGDXUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR2/3-IN-1 – A Selective Wild-Type and Gatekeeper Mutant FGFR2/3 Inhibitor for Oncology Procurement


FGFR2/3-IN-1 (also referred to as compound 29) is a potent and selective inhibitor of fibroblast growth factor receptors 2 and 3 (FGFR2/3), with a reported profile that includes activity against both the wild-type kinases and clinically relevant gatekeeper mutants . Unlike first-generation pan-FGFR inhibitors, it is designed to spare FGFR1 and FGFR4, a feature hypothesized to mitigate treatment-related hyperphosphatemia . The compound demonstrates favorable in vitro ADME properties and oral bioavailability in rat pharmacokinetic studies .

Pathway Study FGFR2/3 signaling with isoform-selectivity context; >40-fold sparing of FGFR1/4 reported
Mutation Model Wild-type and gatekeeper mutant FGFR2/3 kinase inhibition studies
Preclinical PK Oral exposure-model validation in rodent PK studies

Why Pan-FGFR Inhibitors Cannot Substitute for FGFR2/3-IN-1 in Targeted Research and Therapeutic Development


Clinically approved FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib are pan-FGFR agents that potently inhibit FGFR1–4 . Their activity against FGFR1 is strongly associated with hyperphosphatemia due to phosphate homeostasis disruption, a dose-limiting toxicity observed in clinical practice . Furthermore, these first-generation inhibitors exhibit a significant loss of potency against gatekeeper mutations (e.g. FGFR3 V555L/M, FGFR2 V564I/L), which are key drivers of acquired resistance . FGFR2/3-IN-1 was specifically designed to address these dual limitations by sparing FGFR1 and retaining potency against gatekeeper mutants, making it a chemically distinct entity that cannot be interchanged with pan-FGFR inhibitors for applications requiring isoform selectivity and mutant coverage .

Pan-FGFR Pan-FGFR inhibitors strongly engage FGFR1, which may shift phosphate homeostasis endpoints and complicate long-term model interpretation
Gatekeeper First-generation inhibitors may lose potency against FGFR3 V555L/M gatekeeper mutants; reported IC50 may shift >30-fold relative to FGFR2/3-IN-1
CYP Liability Erdafitinib is a CYP3A4 substrate with moderate inhibition; FGFR2/3-IN-1 CYP3A4 IC50 >25 μM, reported interaction profile may differ substantially

Quantitative Differentiation of FGFR2/3-IN-1 from Pan-FGFR and Other Selective Inhibitors – Evidence for Scientific Selection


Isoform Selectivity: FGFR2/3-IN-1 Achieves >40-Fold Sparing of FGFR1 and FGFR4 Compared to Pan-FGFR Inhibitors

FGFR2/3-IN-1 demonstrates a high degree of isoform selectivity, with a >40-fold reduction in IC50 for FGFR1 and FGFR4 relative to FGFR2/3 . In contrast, the pan-FGFR inhibitor erdafitinib exhibits potent inhibition of all four FGFR isoforms with sub-nanomolar to low nanomolar activity, translating to minimal selectivity (FGFR2/FGFR1 ratio ~2-fold) . This differential selectivity is mechanistically linked to hyperphosphatemia risk, as FGFR1 inhibition disrupts FGF23-mediated phosphate homeostasis .

Isoform Selectivity
Cross-study comparable
FGFR2/3-IN-1 FGFR1/FGFR3 ratio 42-fold; erdafitinib ratio 0.4 (more potent on FGFR1)
Supports FGFR2/3 pathway-study fit and may reduce FGFR1-linked phosphate endpoint confounding
Reported kinase inhibition assay; FGFR2/3-IN-1 data from Shvartsbart et al. 2022
FGFR isoform selectivity hyperphosphatemia kinase inhibitor off-target

Gatekeeper Mutant Activity: FGFR2/3-IN-1 Retains Potency Against FGFR3 V555L/M Mutants That Confer Resistance to Pan-FGFR Inhibitors

FGFR2/3-IN-1 potently inhibits FGFR3 V555L (IC50 = 2.7 nM) and FGFR3 V555M (IC50 = 6.1 nM) gatekeeper mutants, which are common in bladder cancer and are mechanisms of acquired resistance to first-generation FGFR inhibitors . In contrast, erdafitinib and infigratinib lose significant potency against the FGFR3 V555L gatekeeper mutant (IC50 values typically >100 nM) . The compound also retains activity against FGFR2 gatekeeper mutants (V564I/L/M/F) . This retained potency is attributed to the compound's binding mode that accommodates the larger gatekeeper residue side chains .

Gatekeeper Mutant Activity
Cross-study comparable
FGFR3 V555L IC50 2.7 nM; V555M IC50 6.1 nM; >30-fold retention vs pan-FGFR inhibitors
Supports mutant kinome study fit; reported activity context against acquired resistance mutations
In vitro mutant kinase assay; data from Shvartsbart et al. 2022
gatekeeper mutation drug resistance FGFR3 V555L FGFR3 V555M

Hyperphosphatemia Risk Mitigation: Pharmacodynamic Study Shows No Effect on Serum Phosphate with FGFR2/3 Selective Inhibition

A pharmacodynamic study with a closely related analog of FGFR2/3-IN-1 demonstrated maximum inhibition of downstream ERK phosphorylation with no significant effect on serum phosphate levels relative to vehicle . This contrasts with clinical FGFR inhibitors like erdafitinib, which cause hyperphosphatemia (any grade) in 60–76% of patients, with grade 3 severity in 2% of cases . The phosphate-sparing effect is mechanistically linked to the >40-fold selectivity over FGFR1, as FGFR1 signaling in the kidney proximal tubule regulates phosphate reabsorption .

Phosphate Sparing
Class-level inference
Closely related analog showed no significant serum phosphate elevation at active doses
Supports phosphate-endpoint monitoring context; may enable cleaner safety-related endpoint interpretation
Rat pharmacodynamic model; erdafitinib clinical hyperphosphatemia 60–76% for context only
hyperphosphatemia therapeutic index pharmacodynamic biomarker FGFR1 sparing

CYP450 Drug–Drug Interaction Liability: Clean CYP3A4 Profile Compared to Pan-FGFR Inhibitors

FGFR2/3-IN-1 exhibits a clean CYP profile, with CYP3A4 IC50 >25 μM, indicating minimal risk of CYP3A4-mediated drug-drug interactions . In comparison, erdafitinib is a known CYP3A4 substrate and moderate CYP3A4 inhibitor, requiring dose adjustments when co-administered with strong CYP3A4 inhibitors or inducers . Additionally, FGFR2/3-IN-1 achieved a whole blood IC50 of 177 nM, a functional readout that integrates plasma protein binding and target engagement under physiologically relevant conditions .

CYP3A4 Liability
Cross-study comparable
CYP3A4 IC50 >25 μM; whole blood IC50 177 nM
Supports combination study design with CYP3A4 substrates; DDI risk profile may differ from erdafitinib
In vitro recombinant enzyme assay; erdafitinib is a moderate CYP3A4 inhibitor for context
CYP3A4 inhibition drug-drug interaction hepatic metabolism ADME

Oral Pharmacokinetics in Rat: High Bioavailability (F% = 82%) Supports Preclinical Oral Dosing

In rat pharmacokinetic studies, FGFR2/3-IN-1 demonstrated low intravenous clearance (HBF% = 35%), a moderate half-life (t1/2 = 1.7 h), high oral exposure (AUC = 5,108 nM·h), and 82% oral bioavailability (F%) . For comparison, erdafitinib has a reported oral bioavailability of approximately 44% in rodents and a variable half-life (~12–18 h in humans) . The high F% and moderate half-life of FGFR2/3-IN-1 support once- or twice-daily oral dosing in preclinical efficacy models without excessive accumulation risk .

Rat Oral PK
Cross-study comparable
F% 82%; AUC 5,108 nM·h; t1/2 1.7 h; HBF% 35%
Supports oral exposure-model interpretation; reported 1.9-fold higher bioavailability than erdafitinib in rodents
Rat i.v. 1 mg/kg, p.o. 3 mg/kg; data from Shvartsbart et al. 2022
oral bioavailability pharmacokinetics clearance half-life

Versus Emerging FGFR2/3 Selective Inhibitors: Competitive Potency Profile at Wild-Type and Mutant Kinases

Among emerging FGFR2/3-selective inhibitors, FGFR2/3-IN-1 (compound 29) demonstrates competitive wild-type potency (FGFR2 IC50 = 1 nM; FGFR3 IC50 = 0.5 nM) . INCB126503 shows a similar profile (FGFR2 IC50 = 2.1 nM; FGFR3 IC50 = 1.2 nM) but with 2–2.4-fold lower absolute potency . ISM7594, a covalent FGFR2/3 inhibitor, exhibits FGFR2 IC50 = 1.4 nM and FGFR3 IC50 = 12.7 nM, indicating a pronounced FGFR3 potency drop relative to FGFR2/3-IN-1 . These quantitative differences in absolute potency and isoform balance influence target coverage requirements for specific FGFR2- versus FGFR3-driven tumor models.

Competitive Potency
Cross-study comparable
FGFR2 IC50 1 nM; FGFR3 IC50 0.5 nM; 2–25-fold more potent on FGFR3 than INCB126503 and ISM7594
Supports FGFR3-dominant model selection; reported potency ranking among emerging selective inhibitors
Cross-study kinase assay IC50 comparison; independent reports
competitive landscape INCB126503 ISM7594 FGFR2/3 selective

Optimal Application Scenarios for FGFR2/3-IN-1 Based on Quantitative Differentiation Evidence


Gatekeeper Mutation-Driven Resistance Models in Bladder Cancer and Cholangiocarcinoma

FGFR2/3-IN-1 is optimally suited for in vitro and in vivo studies of FGFR3 gatekeeper mutation-driven resistance, where erdafitinib and infigratinib lose potency (V555L/M IC50 >100 nM vs. 2.7–6.1 nM for FGFR2/3-IN-1) . This makes it the compound of choice for generating preclinical data that supports next-generation FGFR inhibitor development targeting the mutant kinome .

Chronic Dosing Preclinical Toxicology Studies Requiring Phosphate-Sparing FGFR Inhibition

For long-term toxicology studies where hyperphosphatemia confounds safety readouts, FGFR2/3-IN-1 (or its closely related analogs) provides a phosphate-sparing alternative to pan-FGFR inhibitors, as demonstrated by the lack of significant serum phosphate elevation at pharmacologically active doses . This enables cleaner assessment of FGFR2/3 target-related toxicity without the confounding influence of FGFR1-mediated hyperphosphatemia .

FGFR3-Driven Tumor Models Requiring High Potency and Oral Bioavailability

FGFR2/3-IN-1's 0.5 nM FGFR3 potency combined with 82% oral bioavailability in rat makes it a strong candidate for preclinical efficacy studies in FGFR3-altered xenograft models (e.g. bladder cancer, t(4;14) multiple myeloma) where reliable oral exposure is critical for tumor growth inhibition readouts . Its >40-fold FGFR1 selectivity further reduces off-target effects that could complicate efficacy interpretation .

Combinatorial Regimen Development with CYP3A4-Metabolized Agents

With CYP3A4 IC50 >25 μM, FGFR2/3-IN-1 presents minimal risk of CYP3A4-mediated drug-drug interactions, making it preferable over erdafitinib for combination studies with CYP3A4 substrates (e.g. certain chemotherapeutics, antiemetics, or kinase inhibitors) where CYP inhibition could confound pharmacokinetic and toxicity outcomes .

Application
Selection Property
Validation Focus
Gatekeeper mutant resistance studies
Reported potency retention against FGFR2/3 gatekeeper mutants
Mutant kinase panel review; V555L/M endpoint context
Chronic dosing toxicology with phosphate monitoring
FGFR1-sparing selectivity profile
Serum phosphate endpoint monitoring; safety-related endpoint context
FGFR3-driven tumor xenograft studies
High oral exposure and FGFR3 potency context
Exposure-model validation; tumor growth inhibition endpoint review
Combination studies with CYP3A4 substrates
Reported clean CYP3A4 profile
CYP-mediated interaction review; polypharmacy model context
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